molecular formula C19H20O4S B2586805 [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate CAS No. 331460-73-2

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate

Cat. No.: B2586805
CAS No.: 331460-73-2
M. Wt: 344.43
InChI Key: YSOIUAUGEVHNLW-AWNIVKPZSA-N
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Description

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate: is an organic compound with a complex structure It is characterized by the presence of a methanesulfonate group attached to a phenyl ring, which is further connected to a prop-2-enoyl group substituted with a propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate typically involves multiple steps. One common method is the Friedel-Crafts acylation of 4-propan-2-ylphenyl with prop-2-enoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then reacted with methanesulfonyl chloride in the presence of a base like pyridine to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group, resulting in a more saturated compound.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering new avenues for treating diseases.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific target and the nature of the interaction.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

    Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Comparison: While cetylpyridinium chloride and domiphen bromide are primarily used for their antimicrobial properties, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate has broader applications in chemistry, biology, and medicine. Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4S/c1-14(2)16-7-4-15(5-8-16)6-13-19(20)17-9-11-18(12-10-17)23-24(3,21)22/h4-14H,1-3H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOIUAUGEVHNLW-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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